molecular formula C7H4F3NO3 B1319300 3-Nitro-4-(trifluoromethyl)phenol CAS No. 25889-36-5

3-Nitro-4-(trifluoromethyl)phenol

Cat. No. B1319300
CAS RN: 25889-36-5
M. Wt: 207.11 g/mol
InChI Key: NIIKTULPELJXBP-UHFFFAOYSA-N
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Description

3-Nitro-4-(trifluoromethyl)phenol, also known as Lamprecide or TFM, is a yellow crystalline powder . It has a molecular weight of 207.1068 . It is used in the preparation of Bicyclic Heteroaryl substituted compounds as PAR4 inhibitors .


Synthesis Analysis

While specific synthesis methods for 3-Nitro-4-(trifluoromethyl)phenol were not found in the search results, it’s worth noting that it is a product of the metabolism of Flutamide, an antineoplastic drug .


Molecular Structure Analysis

The molecular formula of 3-Nitro-4-(trifluoromethyl)phenol is C7H4F3NO3 . The structure can be represented as O2NC6H3(CF3)OH .


Physical And Chemical Properties Analysis

3-Nitro-4-(trifluoromethyl)phenol is a yellow crystalline powder . It has a boiling point of 135-138 °C/0.01 mmHg and a melting point of 76-79 °C .

Scientific Research Applications

Environmental Impact Study

  • 3-Trifluoromethyl-4-nitrophenol (TFM) is used in the Great Lakes for lampricide treatment. A study investigated its photohydrolytic degradation, revealing that it produces trifluoroacetic acid (TFA) under specific conditions. This research contributes to understanding the environmental impact of TFM in aquatic systems (Ellis & Mabury, 2000).

Synthesis Optimization

  • The synthesis process of 3-trifluoromethyl phenol, a crucial intermediate for medicines and pesticides, was optimized, leading to improved yield and purity. This advancement is significant for the production of various pharmaceuticals and pesticides (Zhang Zhi-hai, 2010).

Chemical Synthesis

  • In a study focusing on the scalable synthesis of 2-methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, a key intermediate in the development of selective androgen receptor modulators, 4-nitro-3-(trifluoromethyl)phenol was used as a starting material. This highlights its importance in synthesizing complex organic compounds (Boros, Kaldor, & Turnbull, 2011).

Solvatochromism Study

  • A study synthesized nitro-substituted 4-[(phenylmethylene)imino]phenolates and explored their solvatochromic properties. These compounds are used to investigate solvent mixtures and provide insights into solute-solvent interactions, useful in chemical analysis and material science (Nandi et al., 2012).

Photonic and Electronic Applications

  • The synthesis and electronic absorption studies of novel (trifluoromethyl)phenoxy-substituted phthalocyanines, which are used in photonic and electronic applications due to their high solubility and versatile properties, were conducted using 4-[4-(trifluoromethyl)phenoxy]phenol (Burat, Öz, & Bayır, 2012).

Protection Group in Organic Synthesis

  • A study focused on the deprotection of triflate esters of phenol derivatives, including compounds with a trifluoromethyl group. This research is crucial for understanding the selective protection and deprotection strategies in organic synthesis (Ohgiya & Nishiyama, 2004).

Mechanism of Action

Target of Action

The primary target of 3-Nitro-4-(trifluoromethyl)phenol, also known as TFM, is the energy metabolism of certain aquatic species, particularly the sea lamprey . It acts by disrupting the balance between ATP supply and demand, leading to a depletion of glycogen stores and a deficit in ATP .

Mode of Action

TFM interacts with its targets by uncoupling oxidative phosphorylation . This process normally generates ATP, the main energy currency of cells. By uncoupling this process, TFM disrupts the normal energy balance within the cell, leading to a deficit in ATP .

Biochemical Pathways

The primary biochemical pathway affected by TFM is the oxidative phosphorylation pathway . This pathway, located in the mitochondria, is responsible for the majority of ATP production in cells. By uncoupling this pathway, TFM prevents the normal production of ATP, leading to an energy deficit within the cell .

Pharmacokinetics

Given its use as a piscicide, it can be inferred that tfm is likely to be absorbed through the gills of aquatic species, distributed throughout the body, metabolized in the liver, and excreted through the kidneys .

Result of Action

The primary result of TFM’s action is cellular energy depletion . This energy deficit can lead to a variety of downstream effects, including impaired cellular function and, ultimately, cell death . In the case of sea lampreys, this leads to population control, as TFM is used as a lampricide .

Action Environment

The efficacy and stability of TFM can be influenced by various environmental factors. For instance, the pH of the water can affect the toxicity of TFM, with higher pH levels reducing its toxicity . Additionally, temperature can influence the rate at which TFM is metabolized, with higher temperatures generally leading to faster metabolism .

Safety and Hazards

3-Nitro-4-(trifluoromethyl)phenol is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including chemical impermeable gloves .

Future Directions

While specific future directions for 3-Nitro-4-(trifluoromethyl)phenol were not found in the search results, its use as a piscicide suggests potential for continued use in managing invasive fish species .

properties

IUPAC Name

3-nitro-4-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)5-2-1-4(12)3-6(5)11(13)14/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIKTULPELJXBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592387
Record name 3-Nitro-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25889-36-5
Record name 3-Nitro-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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